Home > Products > Screening Compounds P132039 > Tert-butyl 7-fluoro-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate
Tert-butyl 7-fluoro-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate - 2248396-23-6

Tert-butyl 7-fluoro-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate

Catalog Number: EVT-3091761
CAS Number: 2248396-23-6
Molecular Formula: C14H18FNO3
Molecular Weight: 267.3
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3,4-Dihydropyrimidin-2(1H)-ones (DHPMs)

Compound Description: 3,4-Dihydropyrimidin-2(1H)-ones (DHPMs) are heterocyclic compounds with a wide range of pharmacological properties. These include anticancer, calcium channel blocking, anti-inflammatory, and antibacterial activities. Research has shown that different enantiomers of DHPMs often exhibit distinct or even opposing biological activities [].

Relevance: While not explicitly containing the same core structure as tert-butyl 7-fluoro-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate, DHPMs are included here due to the focus on chiral cyclic molecules in the paper discussing their synthesis. The paper highlights the importance of asymmetric synthesis for obtaining single enantiomers with specific biological properties, a concept that can be extrapolated to understanding the potential significance of chirality in tert-butyl 7-fluoro-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate [].

LLY-2707 [(N-(5-(tert-butyl)-3-(2-fluoro-5-methylpyridin-4-yl)-2-methyl-1H-indol-7-yl)methanesulfonamide)]

Compound Description: LLY-2707 is a novel and selective glucocorticoid receptor antagonist (GRA) []. It has been investigated for its potential in reducing weight gain and diabetes associated with atypical antipsychotic drugs (AAPDs). Studies in rats have shown that LLY-2707 can effectively reduce olanzapine-induced weight gain without significantly affecting olanzapine's dopamine D2 receptor occupancy [].

Relevance: The structural similarity between LLY-2707 and tert-butyl 7-fluoro-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate lies in the presence of the tert-butyl substituent. While the core structures differ, the shared presence of this bulky substituent could indicate potential similarities in their physicochemical properties or even influence their binding affinities to certain biological targets. Further investigation is needed to confirm such relationships [].

1,3‐Bis (2‐dihydrothiazolyl) thiaalkoxy‐p‐tert‐butylcalix[4]arenes

Compound Description: This group represents four newly synthesized derivatives of dihydrothiazolyl thiaalkoxycalix[4]arene. Three of these derivatives adopt a cone conformation, while the fourth exists as a mixture of conformations [].

Overview

Tert-butyl 7-fluoro-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its structural features that may confer biological activity. This compound belongs to the isoquinoline class of alkaloids, which are known for their diverse pharmacological properties. The presence of a fluorine atom and a hydroxy group in its structure enhances its potential interactions with biological targets.

Source

The compound can be synthesized through various methods, including multi-step organic synthesis techniques that involve the modification of isoquinoline derivatives. It is often studied in the context of drug development and chemical biology.

Classification

Tert-butyl 7-fluoro-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate can be classified as:

  • Chemical Class: Isoquinoline derivatives
  • Functional Groups: Carboxylate ester, hydroxyl group, and fluoro substituent.
Synthesis Analysis

Methods

The synthesis of tert-butyl 7-fluoro-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate typically involves several synthetic steps:

  1. Formation of Isoquinoline Derivative: The initial step may involve the cyclization of appropriate precursors to form the isoquinoline backbone.
  2. Fluorination: Introduction of the fluorine atom can be achieved through electrophilic fluorination methods or by using fluorinating agents.
  3. Hydroxylation: The hydroxy group can be introduced via hydroxylation reactions, possibly using reagents such as borane or other hydroxylating agents.
  4. Esterification: Finally, the tert-butyl ester can be formed through reaction with tert-butyl alcohol in the presence of acid catalysts.

Technical Details

The synthesis may utilize various reagents and solvents, with conditions optimized for yield and purity. For example, reactions may require specific temperatures and times to ensure complete conversion and minimize side products.

Molecular Structure Analysis

Structure

The molecular structure of tert-butyl 7-fluoro-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate can be represented by its molecular formula C14H18FNO3C_{14}H_{18}FNO_3. The compound features a bicyclic isoquinoline structure with a tert-butyl group and functional groups that enhance its solubility and biological activity.

Data

Key structural data include:

  • Molecular Weight: 263.30 g/mol
  • InChI Key: [Insert InChI Key]
  • SMILES Notation: CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2)N
Chemical Reactions Analysis

Reactions

Tert-butyl 7-fluoro-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate can participate in various chemical reactions typical for isoquinolines:

  1. Nucleophilic Substitution: The hydroxy group may act as a nucleophile in substitution reactions.
  2. Electrophilic Aromatic Substitution: The aromatic part of the isoquinoline can undergo electrophilic substitution.
  3. Reduction Reactions: The compound may also be reduced to form related compounds with different functional groups.

Technical Details

Reactions are typically conducted under controlled conditions to optimize yields and selectivity. Reaction mechanisms can involve intermediates that are characterized by spectroscopic methods such as NMR and mass spectrometry.

Mechanism of Action

Process

The mechanism of action for tert-butyl 7-fluoro-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate is not fully elucidated but is hypothesized to involve interaction with specific biological targets:

  1. Receptor Binding: The compound may bind to receptors involved in neurotransmission or other signaling pathways.
  2. Enzyme Inhibition: It could inhibit enzymes that play a role in metabolic pathways or disease processes.

Data

Further studies are needed to clarify its pharmacodynamics and pharmacokinetics, including absorption, distribution, metabolism, and excretion profiles.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white or off-white solid.
  • Melting Point: Not specified; requires empirical determination.

Chemical Properties

  • Boiling Point: Approximately 394.7 °C at 760 mmHg.
  • Density: Approximately 1.145 g/cm³.

These properties suggest good thermal stability and potential solubility in organic solvents.

Applications

Scientific Uses

Tert-butyl 7-fluoro-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing new therapeutic agents targeting neurological disorders or cancer.
  2. Chemical Biology Studies: To investigate the role of isoquinolines in biological systems and their interactions with biomolecules.
  3. Synthetic Chemistry: As an intermediate in synthesizing more complex organic molecules.

Properties

CAS Number

2248396-23-6

Product Name

Tert-butyl 7-fluoro-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate

IUPAC Name

tert-butyl 7-fluoro-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate

Molecular Formula

C14H18FNO3

Molecular Weight

267.3

InChI

InChI=1S/C14H18FNO3/c1-14(2,3)19-13(18)16-5-4-9-7-12(17)11(15)6-10(9)8-16/h6-7,17H,4-5,8H2,1-3H3

InChI Key

WYFJUEXJLYUSQS-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C2C1)F)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.